Isoacitretin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-UGOGCBOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316817 | |
| Record name | 13-cis-Acitretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoacitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69427-46-9 | |
| Record name | 13-cis-Acitretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69427-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoacitretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069427469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-cis-Acitretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOACITRETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK59Y5A02O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoacitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Action and Molecular Interactions of Isoacitretin
Retinoid Receptor Modulation
The cornerstone of isoacitretin's activity lies in its interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). researchgate.net These receptors are ligand-activated transcription factors that control the expression of a vast network of genes. nih.govwikipedia.org
Upon entering the cell, retinoids are transported to the nucleus where they bind to RARs and RXRs. researchgate.net Acitretin (B1665447), and by extension its isomer this compound, is known to bind to and activate all nuclear subtypes of both RARs and RXRs. nih.gov This broad activation profile is central to its wide-ranging effects on gene expression.
Both the RAR and RXR families consist of three subtypes, or isotypes: alpha (α), beta (β), and gamma (γ), each encoded by a different gene. researchgate.netyoutube.com While direct and specific quantitative data on the binding affinities (Kd) and activation potencies (EC50) of this compound for each RAR subtype are not extensively documented, studies on acitretin indicate that it acts as an agonist for all three RAR subtypes (RARα, RARβ, and RARγ). reactome.org
Research on various retinoids demonstrates that different ligands can have distinct activation profiles for RAR isotypes. For instance, studies on all-trans-retinoic acid (ATRA) and its metabolites have shown varying EC50 values for RARα, RARβ, and RARγ, indicating that subtype-specific activation is a key feature of retinoid signaling. nih.gov For example, ATRA shows a high potency for RARγ (EC50 of 2 nM), while 9-cis-RA is most potent for RARα (EC50 of 13 nM). nih.gov Given that this compound is the 13-cis isomer of acitretin, its activation profile is likely to be distinct, though comprehensive comparative data remains limited.
| Retinoid | RARα (nM) | RARβ (nM) | RARγ (nM) |
|---|---|---|---|
| all-trans-Retinoic Acid (ATRA) | 169 | 9 | 2 |
| 9-cis-Retinoic Acid (9-cis-RA) | 13 | 173 | 58 |
| 13-cis-Retinoic Acid (Isotretinoin) | 124 | 47 | 36 |
RARs typically function by forming heterodimers with RXRs. researchgate.netyoutube.com In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. nih.govwikipedia.orgnews-medical.net This unliganded complex is associated with corepressor proteins, which inhibit gene transcription. nih.govwikipedia.org
The binding of an agonist like this compound to the RAR subunit of the heterodimer is the primary trigger for transcriptional activation. nih.gov RXRs can also form homodimers (RXR/RXR), which regulate a different set of genes. researchgate.net The formation of these various dimer complexes on different response elements allows for a highly complex and nuanced regulation of gene expression.
The binding of a ligand to a nuclear receptor is a dynamic process that induces significant conformational changes in the receptor protein. mdpi.com When an agonist such as this compound binds to the ligand-binding pocket (LBP) of an RAR, it triggers a structural rearrangement. patsnap.com
This conformational shift is crucial for the receptor's function. It leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. nih.govwikipedia.org These coactivators then facilitate the assembly of the transcriptional machinery, leading to the expression of the target gene. patsnap.com The precise kinetics of this compound binding and the exact nature of the conformational changes it induces have not been fully elucidated, but studies with other retinoids show this is a fundamental step in receptor activation. patsnap.com
A particularly intriguing and complex aspect of retinoid pharmacology is the concept of receptor activation that may not correlate directly with high-affinity binding. Some evidence suggests that acitretin can activate RARs without directly binding to them. nih.govnih.gov This phenomenon could be explained by several potential mechanisms.
One possibility is allosteric modulation, where the binding of a ligand to one part of a receptor complex (such as RXR) induces a conformational change in its partner receptor (RAR), thereby activating it without direct binding to the RAR itself. nih.gov This is sometimes referred to as a "phantom ligand" effect and has been described for other nuclear receptor ligands. news-medical.net Another possibility involves indirect mechanisms, such as the modulation of intracellular signaling pathways that, in turn, lead to the phosphorylation and subsequent activation of the retinoid receptors, bypassing the need for direct ligand binding.
It is also plausible that this compound is converted to other active metabolites that have different binding profiles. However, the precise molecular basis for any paradoxical activation by this compound remains an area requiring further investigation.
Interaction with Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)
Gene Transcription Regulation
The ultimate outcome of this compound's interaction with retinoid receptors is the regulation of gene transcription. By activating RAR/RXR heterodimers, this compound can either induce or repress the expression of a wide array of target genes, leading to its therapeutic effects, particularly in skin disorders like psoriasis. patsnap.com
The binding of the activated receptor complex to RAREs initiates a cascade of events that modifies chromatin structure, making the DNA more accessible for transcription. news-medical.net This leads to the synthesis of new proteins that influence key cellular processes.
Research on acitretin in keratinocytes has identified several key genes and pathways that are modulated:
Inflammatory Cytokines: Acitretin has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and migration inhibitory factor-related protein-8 (MRP-8). nih.gov It can also down-regulate the expression of IL-36β and IL-36γ, which are important in psoriatic inflammation, by inhibiting the transcription factor IκBζ. wikipedia.orgspringernature.com
Cell Cycle and Differentiation: Retinoids are known to regulate genes involved in the cell cycle and cellular differentiation. patsnap.com In psoriasis, where keratinocyte proliferation is dysregulated, this compound helps to normalize this process.
Transcription Factors: The regulation of gene expression is controlled by a network of transcription factors. In psoriasis, key transcription factors such as NF-κB, STAT1, and STAT3 are involved. nih.gov Retinoids can influence the activity of these and other transcription factors, thereby modulating the expression of a broad range of genes.
| Gene/Pathway | Effect of Acitretin/Isoacitretin | Cellular Process |
|---|---|---|
| IL-6, MRP-8 | Inhibition of expression | Inflammation |
| IL-36β, IL-36γ | Down-regulation of expression | Psoriatic Inflammation |
| IκBζ | Inhibition | Transcription Factor Regulation |
| Keratinocyte Proliferation Genes | Normalization of expression | Cell Cycle and Differentiation |
The intricate interplay between this compound, retinoid receptors, and the transcriptional machinery ultimately leads to the restoration of normal epidermal homeostasis, which is the basis of its therapeutic utility.
Direct Modulation via Retinoic Acid Response Elements (RAREs)
The primary mechanism of action for this compound, like other retinoids, involves the direct regulation of gene transcription through nuclear receptors. nih.gov Retinoids influence gene expression by interacting with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.gov Each family consists of three subtypes: alpha (α), beta (β), and gamma (γ). wikipedia.org
These receptors, RAR and RXR, form a heterodimer (RAR/RXR) which binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. wikipedia.org In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs along with corepressor proteins, which inhibit gene transcription. wikipedia.org
The binding of an agonist ligand, such as a retinoid, to the RAR component of the heterodimer induces a conformational change. This change leads to the dissociation of the corepressor complex and the recruitment of coactivator proteins. wikipedia.org This new complex then initiates the transcription of the downstream target genes, leading to the synthesis of proteins that control various cellular processes, including growth and differentiation. nih.govwikipedia.org While acitretin is known to act as an agonist for all three RAR subtypes (α, β, and γ), it is thought to do so without direct high-affinity binding, a phenomenon that is still under investigation. drugbank.comreactome.org As its active metabolite, this compound is central to this transcriptional activation.
Intracellular Binding Proteins
The transport and availability of retinoids within the cell are tightly controlled by specific intracellular binding proteins.
Cellular Retinoic Acid Binding Protein (CRABP) Interactions
Inside the cell, retinoids like this compound are bound by Cellular Retinoic Acid Binding Proteins (CRABPs). nih.gov These proteins act as intracellular chaperones, binding to retinoids with high affinity. mdpi.com There are two primary forms, CRABP-I and CRABP-II, which, despite having similar structures, appear to serve distinct functions. mdpi.com Acitretin has been shown to compete with the natural ligand, all-trans-retinoic acid (ATRA), for binding to CRABP. nih.gov Furthermore, the application of retinoids, including acitretin and isotretinoin (B22099), can lead to an increase in CRABP levels in the skin. nih.gov
Role of CRABP in Intracellular Transport and Signaling
CRABPs are crucial for solubilizing lipophilic retinoids in the aqueous cytoplasm and directing their intracellular trafficking. researchgate.net Their role extends beyond simple transport. CRABP-II is believed to be primarily responsible for delivering retinoic acid to the nucleus, where it can interact with RARs to modulate gene expression. mdpi.com In contrast, CRABP-I may be more involved in regulating the cytoplasmic concentration of retinoic acid by channeling it towards metabolic enzymes, such as those in the Cytochrome P450 family (e.g., CYP26A1), for degradation. mdpi.com This dual function allows CRABPs to act as intracellular buffers, protecting the cell from an excess of retinoids while ensuring a sufficient supply reaches the nuclear receptors for signaling. mdpi.comnih.gov
Differential Binding Affinity of this compound vs. Acitretin to CRABP
Research indicates a significant difference in how acitretin and its 13-cis isomer (this compound) may interact with cellular binding proteins. Studies examining the binding of acitretin to murine CRABP-I and CRABP-II have determined specific dissociation constants (K'd), showing high-affinity interactions. In contrast, research on 13-cis-retinoic acid (isotretinoin), a structurally analogous 13-cis isomer, revealed that it does not exhibit significant binding to either CRABP-I or CRABP-II. researchgate.net This suggests that the stereochemistry of the retinoid is critical for its recognition and binding by CRABPs, implying that this compound likely has a much lower binding affinity for these proteins compared to its all-trans counterpart, acitretin.
| Compound | Binding Protein | Dissociation Constant (K'd) |
|---|---|---|
| Acitretin | mCRABP-I | 3 ± 1 nM researchgate.net |
| Acitretin | mCRABP-II | 15 ± 11 nM researchgate.net |
| 13-cis-Retinoic Acid (Isotretinoin) | mCRABP-I / mCRABP-II | No Significant Binding researchgate.net |
Other Cellular and Molecular Targets
One significant target is the regulation of immune cells. Acitretin has been found to promote the differentiation of myeloid-derived suppressor cells (MDSCs), which are often dysregulated in inflammatory conditions. nih.gov This effect is mediated by the activation of the ERK1/2 MAPK signaling pathway, leading to an increase in intracellular glutathione (B108866) and subsequent differentiation of MDSCs into macrophages and dendritic cells. nih.gov Acitretin may also function as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). drugbank.com
| Target | Effect | Associated Pathway/Mechanism |
|---|---|---|
| Pro-inflammatory Cytokines (IL-6, MRP-8) | Inhibition of Expression nih.gov | Anti-inflammatory effect |
| Myeloid-Derived Suppressor Cells (MDSCs) | Promotes Differentiation nih.gov | ERK1/2 MAPK Signaling nih.gov |
| Signal Transducer and Activator of Transcription 3 (STAT3) | Inhibitor drugbank.com | Modulation of gene transcription |
Epidermal Growth Factor (EGF) Receptor Modulation
The Epidermal Growth Factor (EGF) receptor is a key candidate for mediating the effects of retinoids on cell growth. Research indicates that acitretin, the parent compound of this compound, influences the normal modulation of cell growth in both normal human fibroblasts and squamous carcinoma cell lines, an effect potentially mediated through the EGF receptor. nih.gov The EGF receptor pathway is integral to regulating epithelial cell proliferation, survival, and differentiation. drugbank.com By modulating this receptor's activity, this compound can influence these fundamental cellular processes. This interaction is relevant in the context of certain dermatological conditions, such as acneiform eruptions, that can be induced by EGF receptor inhibitors. genome.jp
Impact on Specific Enzyme Activities (e.g., Ornithine Decarboxylase)
A significant mechanism through which this compound exerts its effects is the inhibition of specific enzyme activities, most notably ornithine decarboxylase (ODC). ODC is the rate-limiting enzyme in the synthesis of polyamines, which are essential for cell proliferation and differentiation. In hyperproliferative skin disorders like psoriasis, epidermal ODC activity is significantly elevated. youtube.com
Studies on etretinate (B1671770), the prodrug of acitretin, have demonstrated a clear inhibitory effect on ODC activity in the skin of psoriatic patients. Treatment with etretinate significantly reduced the elevated ODC activity in both involved and uninvolved psoriatic skin, with this reduction occurring before visible clinical improvement. youtube.com This suggests that the inhibition of ODC is a primary pharmacological action of the retinoid. As acitretin and its metabolite this compound are the active forms of etretinate, this enzymatic inhibition is a key aspect of their mechanism. nih.govyoutube.com
Table 1: Effect of Etretinate Treatment on Epidermal Ornithine Decarboxylase (ODC) Activity
| Patient Group | Treatment Status | ODC Activity (pmol/h/mg protein) | Finding |
|---|---|---|---|
| Psoriatic Patients | Pre-treatment (Involved Skin) | Significantly elevated | ODC activity is high in psoriatic lesions. youtube.com |
| Psoriatic Patients | Pre-treatment (Uninvolved Skin) | Elevated | ODC activity is also higher than normal in unaffected skin of psoriatic patients. youtube.com |
| Psoriatic Patients | Post-etretinate Treatment | Significantly reduced | Treatment brings ODC activity down to levels seen in normal volunteers. youtube.com |
This table is based on findings from a study on etretinate, the prodrug of acitretin/isoacitretin.
Interference with Lipid Metabolic Pathways (e.g., Arachidonic Acid Esterification)
This compound's anti-inflammatory properties are linked to its ability to interfere with lipid metabolic pathways, particularly the arachidonic acid (AA) cascade. nih.gov Arachidonic acid, released from cell membrane phospholipids (B1166683) by the enzyme phospholipase A2 (PLA2), is a precursor to potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. nih.govyoutube.comnih.gov
Research demonstrates that retinoids can exert anti-inflammatory effects by directly inhibiting PLA2, which in turn prevents the release of arachidonic acid and the subsequent production of its inflammatory metabolites. nih.gov Studies have shown that retinoids, particularly in their free acid forms like acitretin and this compound, are potent inhibitors of AA release from macrophages. nih.gov Furthermore, retinoids can inhibit the generation of eicosanoids in skin cells, contributing to the reduction of inflammation in tissues. nih.gov This inhibition of the lipoxygenase pathway and the oxidative metabolism of arachidonic acid is a key component of their anti-inflammatory effect. healthwire.pk
Table 2: Retinoid Inhibition of Arachidonic Acid Pathway
| Mechanism | Target Enzyme/Process | Result | Reference |
|---|---|---|---|
| Inhibition of AA Release | Phospholipase A2 (PLA2) | Decreased availability of arachidonic acid for metabolism. | nih.gov |
| Inhibition of Eicosanoid Generation | Cyclooxygenase (COX) & Lipoxygenase (LOX) pathways | Reduced production of inflammatory prostaglandins and leukotrienes. | nih.gov |
Signaling Pathway Modulation (e.g., PI3K-p85)
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is critical for regulating cell growth, survival, and differentiation, and it represents another target for modulation by this compound. nih.govmdpi.com The interaction between retinoids and the PI3K pathway is complex and appears to be context-dependent. oup.comaacrjournals.org
In some cell types, such as neuroblastoma and breast cancer cells, retinoic acid (RA) has been shown to rapidly activate the PI3K pathway. nih.govoup.com This activation can occur through a non-genomic mechanism involving a direct, physical interaction between the liganded retinoic acid receptor (RAR) and the p85 regulatory subunit of PI3K. nih.govoup.com This interaction promotes the assembly of a signaling complex that initiates downstream signaling through Akt. nih.gov
Conversely, in other contexts, such as murine basal cell carcinoma (BCC), retinoids have been found to inhibit the PI3K/Akt/mTOR pathway. aacrjournals.orgnih.gov In these models, the anti-cancer effects of the retinoid were mediated by the downregulation of this key survival pathway. nih.gov This dual capability—activating the PI3K pathway in some cells while inhibiting it in others—highlights the cell-type specific nature of retinoid action and suggests that this compound can finely tune cellular behavior by modulating this central signaling hub.
Table 3: Context-Dependent Modulation of the PI3K Pathway by Retinoids
| Cellular Context | Effect on PI3K Pathway | Proposed Mechanism | Outcome | Reference |
|---|---|---|---|---|
| SH-SY5Y Neuroblastoma Cells | Activation | Liganded RAR physically associates with PI3K. | Neuronal Differentiation | oup.com |
| MCF-7 Breast Cancer Cells | Activation | Ligand-dependent interaction between RARβ2/RXRα and the p85α subunit of PI3K. | Induction of NIS gene expression | nih.gov |
Metabolic Pathways and Pharmacokinetic Considerations of Isoacitretin
Biotransformation Processes
The metabolism of acitretin (B1665447) is extensive, with isoacitretin playing a central role. The process begins with isomerization and proceeds through several hepatic pathways, ultimately leading to excretable byproducts. fda.govfda.gov
Following oral administration, acitretin undergoes extensive metabolism, the initial and primary step of which is simple isomerization to its 13-cis form, this compound (also referred to as cis-acitretin). fda.govfda.govnih.gov This conversion is a key metabolic event, and both the parent compound (acitretin) and the isomer (this compound) are found in the plasma after administration. who.int The formation of this compound relative to acitretin is not dependent on the dose or whether it is taken with or without food. fda.gov After multiple doses, the terminal elimination half-life of this compound is approximately 63 hours, which is longer than that of its parent compound, acitretin (around 49 hours). fda.govfda.govnih.gov
The liver is the primary site for the metabolism of retinoids. who.int In studies using isolated perfused rat liver, acitretin was shown to undergo several metabolic processes including alpha-oxidation, shortening of its side-chain, O-demethylation, and glucuronidation. who.int this compound itself is also metabolized, with glucuronidation being its major metabolic route. who.int Glucuronidation is a common Phase II metabolic reaction where a glucuronic acid group is added to the molecule, increasing its polarity and water solubility, which facilitates its excretion from the body. youtube.commdpi.com The ultimate elimination of acitretin involves its excretion as beta-glucuronide derivatives in the bile. nih.gov
The interconversion between the all-trans isomer (acitretin) and its 13-cis isomer (this compound) is not a simple spontaneous process. Research indicates that glutathione (B108866), a major intracellular antioxidant, plays a catalytic role in this reversible isomerization. who.int Glutathione is known to be involved in numerous metabolic and detoxification pathways within the body. mdpi.comnih.gov Its involvement highlights a specific biochemical mechanism governing the balance between acitretin and this compound in the system. who.int
Following the initial isomerization and subsequent hepatic processing, both acitretin and this compound are further metabolized into chain-shortened breakdown products. fda.govfda.gov These smaller metabolites, along with conjugates (such as glucuronides), are the final forms prepared for excretion from the body. fda.govfda.govnih.gov This multi-step process ensures the transformation of the lipophilic retinoid into more water-soluble compounds that can be readily eliminated. drugbank.com
| Metabolic Process | Description |
| Isomerization | Reversible conversion of all-trans-acitretin to its 13-cis isomer, this compound. This is the primary initial metabolic step. nih.govwho.int |
| Alpha-oxidation & Chain Shortening | The polyene side-chain of the molecule is shortened. fda.govwho.int |
| O-Demethylation | Removal of a methyl group from the methoxy (B1213986) group on the aromatic ring. who.int |
| Glucuronidation | A Phase II conjugation reaction where glucuronic acid is attached, increasing water solubility for excretion. This is a major pathway for this compound. nih.govwho.int |
| Conjugation | Formation of conjugates with other molecules besides glucuronic acid to facilitate elimination. fda.govfda.gov |
Enterohepatic Recirculation and Biliary Excretion
The elimination of this compound and its related metabolites occurs through both renal and fecal routes. fda.govfda.gov A significant portion of the metabolites are excreted into the bile, often as glucuronide conjugates. nih.govwho.int This process of excretion into the bile and subsequent passage into the small intestine opens the possibility for enterohepatic recirculation. researchgate.netnih.gov In this cycle, a substance excreted in the bile can be reabsorbed from the intestine back into the bloodstream, which can prolong its presence in the body. researchgate.netresearchgate.netwikipedia.org For retinoid conjugates, this reabsorption may depend on the action of intestinal bacteria to hydrolyze the conjugate back to its free form. wikipedia.org The final elimination of the metabolites of acitretin and this compound is divided between the feces (34% to 54%) and urine (16% to 53%). fda.govfda.govnih.gov
Reverse Metabolism to Etretinate (B1671770)
Although acitretin is the primary active metabolite of the older retinoid, etretinate, a reverse metabolic pathway exists where acitretin can be converted back to etretinate. nih.govnih.govbiomolther.org This re-esterification is particularly significant because it is highly enhanced by the concurrent consumption of ethanol (B145695). nih.govresearchgate.netnih.gov In vitro studies using human hepatocytes have demonstrated that etretinate is formed only when ethanol is present along with acitretin. nih.gov This reverse metabolism is a critical consideration because etretinate is highly lipophilic and has a much longer elimination half-life than acitretin, leading to its accumulation and storage in adipose tissue for extended periods. nih.govbiomolther.org The mechanism is believed to involve a transesterification process for which ethanol acts as a catalyst. researchgate.net This conversion applies to acitretin (the all-trans isomer) and not to its main metabolite, this compound (13-cis-acitretin). researchgate.net
| Pharmacokinetic Parameters (Multiple-Dose Administration) | |
| Compound | Terminal Elimination Half-Life (t½) |
| Acitretin | 49 hours (Range: 33-96 hours) fda.govfda.gov |
| This compound (cis-acitretin) | 63 hours (Range: 28-157 hours) fda.govfda.gov |
Enzymatic Catalysis and Systemic Formation
This compound, also known as 13-cis-acitretin, is the primary active metabolite of the oral retinoid acitretin. drugbank.com Its formation is a key step in the metabolic journey of acitretin. Following oral administration, acitretin undergoes extensive metabolism, with the initial and primary pathway being a simple isomerization process that converts it into this compound. drugbank.comnih.gov This differs from the metabolism of other retinoids like isotretinoin (B22099), where oxidation is the initial metabolic step. nih.gov
The interconversion between acitretin and this compound is a reversible process. Research has shown that glutathione, a molecule widely distributed throughout the body, can non-enzymatically catalyze this cis-trans isomerization in both directions. nih.gov The rate of this reaction is influenced by factors such as the concentration of glutathione and the specific starting isomer. nih.gov This non-enzymatic catalysis may contribute to the in vivo presence of both isomers after the administration of either one. nih.gov
Beyond non-enzymatic processes, evidence points towards enzymatic catalysis in the metabolism of acitretin. Studies using rat and human liver supernatants have demonstrated the esterification of acitretin to etretinate, a process that is almost certainly enzyme-driven and is enhanced by the presence of fresh liver tissue. nih.gov While this specific reaction forms etretinate, it highlights the role of enzymes in acitretin's metabolic pathways. The systemic formation of metabolites is significant, as studies in rats have shown that metabolites are primarily formed systemically rather than during the initial absorption phase. nih.gov
Table 1: Key Processes in the Formation of this compound
| Metabolic Process | Description | Key Molecules Involved | Significance |
|---|---|---|---|
| Isomerization | The primary metabolic pathway where acitretin is converted to its 13-cis isomer, this compound. drugbank.comnih.gov | Acitretin, this compound | Forms the main active metabolite of acitretin. drugbank.com |
| Non-Enzymatic Catalysis | Glutathione catalyzes the reversible interconversion of acitretin and this compound. nih.gov | Glutathione | Contributes to the presence of both isomers in the body after administration. nih.gov |
| Systemic Formation | Metabolites are primarily formed within the systemic circulation rather than during absorption. nih.gov | Liver enzymes | Indicates that the liver is a major site of metabolism post-absorption. nih.gov |
Influence of Concomitant Ethanol Exposure
The consumption of ethanol has a profound and clinically significant impact on the metabolism of acitretin, leading to the formation of a different, highly lipophilic metabolite, etretinate. medscape.comnih.gov This occurs through a process of reverse metabolism or re-esterification, where acitretin is converted back to its parent ester, etretinate, in the presence of alcohol. nih.govnih.gov
Crucially, research has demonstrated that this ethyl-esterification process is specific to acitretin (the 13-trans isomer) and does not occur with this compound (the 13-cis-acitretin metabolite), even though this compound may be present at higher concentrations in the plasma. nih.gov The formation of etretinate is directly linked to alcohol consumption; studies have found no detectable etretinate in patients who abstain from alcohol, while it is consistently found in those who consume alcohol regularly. nih.gov A clear trend exists where higher alcohol intake leads to a greater likelihood of etretinate formation and higher plasma levels of the substance. nih.govresearchgate.net
The enzymatic catalysis for this esterification has been demonstrated in vitro using rat and human liver preparations, with the addition of ethanol increasing the amount of etretinate formed. nih.gov This interaction is of significant concern because etretinate has a much longer elimination half-life (approximately 120 days) compared to acitretin, which prolongs the duration of potential side effects. researchgate.netactasdermo.org
Table 2: Effect of Ethanol on Acitretin Metabolism
| Condition | Metabolic Outcome | Compound Formed | Clinical Relevance |
|---|---|---|---|
| Acitretin administration without ethanol | Standard isomerization to this compound. nih.gov | This compound (13-cis-acitretin) | Normal metabolic pathway. nih.gov |
| Acitretin administration with concomitant ethanol | Re-esterification of acitretin. nih.govmedscape.com | Etretinate | Formation of a metabolite with a significantly longer elimination half-life. nih.govactasdermo.org |
Elimination Pathways and Metabolite Excretion (Renal and Fecal)
Once formed, this compound, along with the parent compound acitretin, undergoes further metabolism into chain-shortened breakdown products and conjugates. drugbank.comnih.gov The body eliminates these metabolites through two primary routes: renal and fecal excretion. nih.gov
The elimination of acitretin and its metabolites is nearly balanced between these two pathways. Studies show that between 16% and 53% of the metabolites are excreted in the urine, while 34% to 54% are eliminated in the feces, likely after being excreted into the bile as glucuronide derivatives. drugbank.comnih.govactasdermo.org
This compound has a notably longer elimination half-life than its parent compound. Following multiple doses, the average half-life of acitretin is approximately 49 hours (ranging from 33 to 96 hours). drugbank.comnih.gov In contrast, its main metabolite, this compound (cis-acitretin), has an average half-life of about 63 hours, with some studies reporting a mean of 119 hours (ranging from 28 to 249 hours). nih.govactasdermo.orgnih.gov This extended half-life reflects its persistence in the body before final elimination.
Table 3: Elimination Characteristics of Acitretin and this compound
| Parameter | Acitretin | This compound (13-cis-acitretin) |
|---|---|---|
| Elimination Half-Life | ~49 hours drugbank.comnih.gov | ~63-119 hours nih.govactasdermo.org |
| Renal Excretion (% of Metabolites) | 16% - 53% drugbank.comnih.govactasdermo.org | |
| Fecal Excretion (% of Metabolites) | 34% - 54% drugbank.comnih.govactasdermo.org |
Structure Activity Relationships Sar and Structural Determinants of Isoacitretin S Biological Activity
Key Structural Features for Retinoid Receptor Interaction
Studies on retinoid analogues have identified key structural features essential for interaction with RARs iarc.fr. These include a terminal carboxylic acid group and a lipophilic head group iarc.fr.
Importance of Terminal Carboxylic Acid Group
The terminal carboxylic acid group is a crucial component for the interaction of retinoids with RARs iarc.fr. This functional group is often involved in hydrogen bonding interactions within the ligand-binding domain of the receptor, contributing to binding affinity and receptor activation nih.govdrughunter.comresearchgate.netnih.gov. The presence of a carboxylic acid group, as in acitretin (B1665447) and likely isoacitretin, distinguishes them from their ester prodrugs like etretinate (B1671770), which require metabolic hydrolysis to the active acid form newdrugapprovals.orgnih.gov. The carboxylic acid moiety can, however, present challenges such as metabolic instability and limited membrane permeability, leading to the exploration of bioisosteres in drug design nih.govdrughunter.comresearchgate.netnih.govresearchgate.net.
Impact of Isomeric Configuration (all-trans vs. 13-cis)
The isomeric configuration around the double bonds in the polyene chain of retinoids significantly impacts their biological activity and interaction with receptors nih.govresearchgate.netresearchgate.netnih.gov. This compound is the 13-cis isomer of acitretin, which is the all-trans form nih.govmitoproteome.orgmetabolomicsworkbench.org. While the all-trans configuration is often considered optimal for RAR activity, the 13-cis isomer can also exhibit biological activity, sometimes through isomerization to the all-trans form or by interacting with different receptor subtypes or cellular binding proteins iarc.frnih.gov. Studies have shown that isomerization between the all-trans and 13-cis forms can occur in biological systems, influenced by factors such as glutathione (B108866) researchgate.net. The difference in isomeric configuration between acitretin and this compound can lead to variations in receptor binding affinity, metabolism, and pharmacokinetic properties researchgate.netsci-hub.se. For instance, studies comparing all-trans-etretin (acitretin) and 13-cis-etretin showed differences in transplacental pharmacokinetics and teratogenic effects, suggesting distinct biological handling of the isomers sci-hub.se.
Comparative SAR of this compound with Related Retinoids (e.g., Acitretin, Etretinate, Isotretinoin)
This compound's SAR can be better understood by comparing it to related synthetic retinoids like acitretin, etretinate, and isotretinoin (B22099). These compounds share structural similarities but differ in key aspects, leading to variations in their pharmacological profiles.
Acitretin is the all-trans isomer of this compound and is a major metabolite of etretinate nih.govnewdrugapprovals.org. Unlike etretinate, acitretin possesses a free carboxylic acid group, making it directly active without requiring metabolic conversion newdrugapprovals.org. Acitretin is known to activate all three RAR subtypes (RAR-alpha, -beta, and -gamma) ncats.io.
Etretinate is an ethyl ester prodrug of acitretin newdrugapprovals.orgnih.gov. Its high lipophilicity leads to extensive storage in adipose tissue and a very long elimination half-life, which was a significant drawback leading to its replacement by acitretin newdrugapprovals.orgnih.govguidetopharmacology.org. Etretinate requires hydrolysis to acitretin to exert its primary biological effects newdrugapprovals.org.
Isotretinoin (13-cis-retinoic acid) is another well-known retinoid, an isomer of all-trans-retinoic acid nih.govmatec-conferences.org. It is an endogenous agonist for RARs and is thought to work by interacting with RARs and RXRs, and is effectively isomerized into all-trans retinoic acid (ATRA) in sebaceous glands matec-conferences.orgguidetopharmacology.org. While both isotretinoin and acitretin are used in dermatology, they have different efficacy profiles for certain conditions, which may be related to their distinct receptor interactions and metabolic fates nih.govijdvl.com. For example, a comparative study showed isotretinoin to be more effective than etretinate in reducing sebum production nih.gov.
Molecular Modeling and Docking Studies for Receptor Binding Prediction
Molecular modeling and docking studies are valuable tools for predicting the binding interactions of retinoids like this compound with their nuclear receptors (RARs and RXRs) nih.gov. These computational methods can provide insights into how the specific structural features of this compound fit into the ligand-binding pockets of the receptors and the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions) that stabilize the complex. Such studies can help to explain observed differences in binding affinities and transcriptional activation profiles between this compound, acitretin, and other retinoids. While specific detailed molecular modeling and docking studies for this compound were not extensively found in the provided search results, the principle of using these techniques to understand retinoid-receptor interactions is well-established nih.govnih.gov. These studies often involve analyzing the conformation of the ligand within the binding site, identifying key residues involved in the interaction, and calculating binding energies to predict affinity.
Preclinical Research on Isoacitretin
Assessment of Potential Toxicological Mechanisms in Preclinical Models
Hepatic Enzyme Alterations and Hepatotoxicity Markers
Studies on acitretin (B1665447), a closely related retinoid, have indicated that liver test abnormalities can occur in preclinical and clinical settings. Elevated serum aminotransferase levels have been observed, with marked increases occurring in a subset of individuals. nih.gov These alterations are typically transient. nih.gov Clinically apparent hepatotoxicity linked to acitretin is considered rare and may be associated with hypersensitivity reactions. nih.gov The precise mechanism by which acitretin causes serum aminotransferase elevation is not fully understood and does not appear to be similar to hypervitaminosis A. nih.gov Etretinate (B1671770), another related retinoid, was considered a highly likely cause of clinically apparent liver injury. nih.gov
Preclinical investigations into liver injury often involve the assessment of various markers, including alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as indicators of oxidative stress and inflammation. frontiersin.orgscientificarchives.commdpi.com While these markers are commonly used in preclinical hepatotoxicity studies, specific data on hepatic enzyme alterations or hepatotoxicity markers directly attributable to isoacitretin in preclinical models were not available in the provided search results.
Bone Metabolism and Skeletal Changes (e.g., Hyperostosis)
Retinoids, structurally similar to this compound, have been linked to skeletal complications resembling those seen in hypervitaminosis A. iranjd.ir These complications can include hyperostosis and ossification of ligaments. iranjd.ir Preclinical studies involving chronic, very-low-dose isotretinoin (B22099), another related retinoid, have demonstrated the potential to induce hyperostotic changes in the axial skeleton of animal models. nih.gov
A prospective roentgenographic survey in a clinical trial evaluating chronic, very-low-dose isotretinoin (approximately 0.14 mg/kg per day for 3 years) in patients with previous basal cell carcinoma assessed skeletal changes. nih.gov The study compared baseline and 36-month roentgenograms of the cervical and thoracic spine. nih.gov
| Skeletal Abnormality | Isotretinoin Group (Progression/New Involvement) | Placebo Group (Progression/New Involvement) | p-value |
| Progression of existing hyperostosis | 40% | 18% | < 0.001 |
| New hyperostotic involvement | 8% | 1% | 0.015 |
Significantly more patients in the isotretinoin group showed progression of existing hyperostotic abnormalities and new hyperostotic involvement at previously unaffected vertebral levels compared to the placebo group. nih.gov These findings indicate that even chronic exposure to very-low-dose isotretinoin can induce hyperostotic axial skeletal changes in preclinical models that are similar to those reported with higher doses. nih.gov
Studies in humans with isotretinoin have generally not shown significant changes in serum markers of bone metabolism (vitamin D metabolites, calcium, phosphate, PTH) or radiographic evidence of hyperostosis after short-term treatment, although longer exposure or higher doses might lead to measurable alterations. iranjd.ir Preclinical studies using animal models of conditions like arthritis also investigate the effects of various compounds on bone metabolism markers and bone mineral density. mdpi.com However, specific preclinical data on the effects of this compound on bone metabolism or skeletal changes were not found in the provided search results.
Neurological Effects (e.g., Pseudotumor Cerebri Analogues)
Pseudotumor cerebri (PTC), also known as idiopathic intracranial hypertension, is a neurological condition characterized by increased intracranial pressure in the absence of an identifiable cause such as a tumor. nih.govbarrowneuro.orgmedbullets.comejgm.co.uk Symptoms can include headache, nausea, vomiting, visual disturbances (like blurred vision or diplopia), and papilledema. nih.govbarrowneuro.orgmedbullets.com While the exact mechanism of PTC is not fully understood, impaired cerebrospinal fluid (CSF) drainage is believed to play a role. nih.govmedbullets.com
Retinoids, including isotretinoin and potentially acitretin, have been implicated as potential causes of PTC. nih.govmedicaljournals.se A case report described the occurrence of PTC in a child undergoing treatment with acitretin, with symptoms resolving after discontinuation of the medication and appropriate medical management. nih.gov
The outline point regarding "Pseudotumor Cerebri Analogues" in preclinical research suggests the investigation or modeling of this neurological effect in laboratory or animal settings. However, the provided search results primarily discuss clinical observations of PTC in relation to related retinoids and general information about the condition. Specific preclinical data demonstrating this compound or its analogues inducing PTC-like symptoms or mechanisms in animal models or in vitro systems were not available in the provided snippets.
Oxidative Stress and Antioxidant Capacity Impact
Oxidative stress is a state of imbalance between reactive oxygen species (ROS) production and antioxidant defenses. Preclinical studies frequently assess the impact of compounds on oxidative stress by measuring markers such as malondialdehyde (MDA), a marker of lipid peroxidation, and the levels or activity of antioxidants like glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). frontiersin.orgscientificarchives.commdpi.comnih.gov
Preclinical research on other compounds, such as antidepressants and natural products, has shown modulation of antioxidant enzyme activities and changes in oxidative stress markers in various tissues, including the liver and brain. mdpi.comnih.gov For instance, some studies have indicated that certain compounds can enhance antioxidant defenses and decrease oxidative stress markers in animal models. frontiersin.orgmdpi.com Conversely, high doses of some substances in animal models have been associated with increased oxidative stress. nih.gov
While the importance of assessing oxidative stress and antioxidant capacity in preclinical research is evident from the methodologies used for other compounds, specific preclinical data detailing the impact of this compound on oxidative stress markers or antioxidant capacity were not found in the provided search results. mitoproteome.org
Methodological Approaches in Preclinical Research
Preclinical research on compounds like this compound employs various methodologies to understand their biological effects and potential safety profiles. These approaches are crucial for identifying potential issues and guiding further development.
Biomarker Identification and Validation
Biomarkers are measurable indicators used in preclinical drug development to assess a compound's pharmacokinetics, pharmacodynamics, and potential toxicity. crownbio.com Preclinical biomarkers are valuable for predicting how a drug might behave in humans and for informing candidate selection and optimization. crownbio.com The identification and validation of biomarkers are essential steps in the drug development process. bio-rad.compelagobio.com
Biomarker validation ensures that their levels change in a consistent and statistically significant manner in response to a disease, condition, or treatment. bio-rad.compelagobio.com Biomarkers can encompass a wide range of molecules, such as proteins, gene sequences, or RNA, as well as physiological parameters. bio-rad.com Omics approaches, including genomics, proteomics, and metabolomics, are increasingly integrated into biomarker discovery and validation efforts to gain a more comprehensive understanding of biological systems and treatment responses. crownbio.comnih.gov Furthermore, bioanalytical methods used to quantify both the drug and the biomarkers need to be developed and validated to ensure reliable data. nih.gov While the principles of biomarker identification and validation are broadly applied in preclinical research, specific details regarding biomarkers identified or validated in preclinical studies of this compound were not available in the provided search results. mitoproteome.orgnih.gov
Omics Approaches (e.g., Metabolomics, Lipidomics)
Omics approaches, such as metabolomics and lipidomics, play an increasingly significant role in modern drug discovery and development. nih.govnih.gov These methodologies involve the comprehensive profiling of small molecules (metabolites) and lipids within biological samples. thermofisher.com By analyzing changes in the levels and composition of metabolites and lipids, researchers can gain insights into disease mechanisms, drug targets, and treatment effects. crownbio.comnih.gov
Research on Interactions with Other Pharmacological Agents
Metabolic Interactions
Metabolic interactions involving isoacitretin primarily relate to its formation from acitretin (B1665447) and the influence of other substances on this process, as well as the impact on hepatic metabolic pathways.
Ethanol-Mediated Etretinate (B1671770) Formation
A significant metabolic interaction involves the conversion of acitretin to etretinate in the presence of ethanol (B145695). This process, known as reverse esterification, leads to the formation of etretinate, a compound with a significantly longer elimination half-life compared to acitretin or this compound medscape.comijdvl.comresearchgate.netwikipedia.orgmedsafe.govt.nz. The mechanism is not fully defined, but studies suggest ethanol may act as a catalyst for hepatic enzymes involved in this conversion, potentially involving acetyl-CoA as an acetyl donor ijdvl.comresearchgate.net.
Clinical evidence has demonstrated that concurrent ingestion of acitretin and ethanol can result in the formation of etretinate medsafe.govt.nz. A study involving patients on acitretin therapy found a trend linking higher alcohol intake with a higher risk of etretinate formation and elevated etretinate levels ijdvl.comresearchgate.net. This ethylesterification process primarily affects acitretin (13-trans-) and not its main metabolite, 13-cis-acitretin (this compound), although this compound exhibits higher plasma trough concentrations at steady state researchgate.net. The formation of etretinate is particularly concerning due to its potent teratogenic effects and prolonged presence in the body medscape.comijdvl.comresearchgate.netwikipedia.orgmedsafe.govt.nz.
Impact on Hepatic Enzyme Systems
Acitretin undergoes extensive metabolism, primarily in the liver, with 13-cis-isoacitretin being a major metabolite ijdvl.commims.com. While specific details on the direct induction or inhibition of hepatic enzyme systems (such as cytochrome P450 enzymes) by acitretin or this compound were not extensively detailed in the provided search results, the metabolism occurs in the liver ijdvl.comwikipedia.org. The interaction with methotrexate (B535133), leading to an increased risk of hepatotoxicity, suggests a potential impact on liver function or an additive effect on hepatic burden rather than a clearly defined mechanism involving specific enzyme modulation medscape.comdrugs.comijdvl.comresearchgate.net. Both acitretin and methotrexate are individually associated with hepatotoxicity, contributing to the increased risk when used concurrently drugs.com.
Pharmacodynamic Interactions
Pharmacodynamic interactions involve the combined effects of this compound or acitretin with other therapies, leading to synergistic or antagonistic outcomes or an increased risk of specific adverse events.
Synergistic or Antagonistic Effects with Other Therapeutic Modalities (e.g., Phototherapy)
Acitretin is frequently used in combination with phototherapy, such as narrowband UVB (NB-UVB) or psoralen (B192213) plus UVA (PUVA), in the treatment of psoriasis journalagent.com. This combination therapy can offer synergistic benefits, potentially leading to increased efficacy and allowing for lower total UV doses journalagent.com. A reduced total UV dose may, in turn, decrease the long-term risk of cutaneous carcinogenicity associated with phototherapy journalagent.com. Recommendations for this combined modality often include initiating acitretin a few weeks before starting phototherapy and using a lower initial UV dose journalagent.com.
Mechanisms of Increased Risk for Specific Adverse Events (e.g., Pseudotumor Cerebri with Tetracyclines, Hepatotoxicity with Methotrexate, Hypertriglyceridemia with Cyclosporine)
Concomitant use of acitretin with certain other pharmacological agents can increase the risk of specific adverse events through pharmacodynamic interactions.
Pseudotumor Cerebri with Tetracyclines: The coadministration of oral retinoids, including acitretin, with tetracycline (B611298) antibiotics (such as doxycycline (B596269) or minocycline) is associated with an increased risk of benign intracranial hypertension, also known as pseudotumor cerebri medscape.comijdvl.comukclinicalpharmacy.orgdrugbank.comactasdermo.orgdrugbank.com. While the precise mechanism of this interaction is not fully elucidated, both retinoids and tetracyclines are known to have the potential to increase intracranial pressure independently medscape.comukclinicalpharmacy.org. The concurrent use is thought to result in an additive effect on intracranial pressure, thereby increasing the risk of pseudotumor cerebri ijdvl.comukclinicalpharmacy.orgactasdermo.org.
Hepatotoxicity with Methotrexate: Concurrent use of acitretin and methotrexate is contraindicated due to an increased risk of hepatotoxicity medscape.comdrugs.comijdvl.comresearchgate.netdrugbank.com. Both acitretin and methotrexate are individually associated with liver toxicity drugs.comijdvl.comresearchgate.net. While the exact mechanism of this interaction is not completely understood, it does not appear to be primarily pharmacokinetic drugs.com. The increased risk is likely due to the additive hepatotoxic potential of the two drugs drugs.com.
Advanced Analytical and Bioanalytical Methodologies for Isoacitretin Research
Chromatographic Techniques
Chromatographic methods are fundamental to the separation and analysis of Isoacitretin, often distinguishing it from its all-trans isomer, acitretin (B1665447), and other related retinoids.
High-Performance Liquid Chromatography (HPLC) and its Variants (RP-HPLC, Normal-Phase HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of retinoids, including acitretin and its geometric isomers like this compound. iarc.fractascientific.com Rapid HPLC methods have been developed for the simultaneous and specific analysis of acitretin and its 13-cis isomer in biological fluids such as blood, plasma, and urine. iarc.fr
Both reversed-phase HPLC (RP-HPLC) and normal-phase HPLC (NP-HPLC) approaches have been applied. RP-HPLC, which employs a non-polar stationary phase and a polar mobile phase, is a dominant mode in modern liquid chromatography. alwsci.com RP-HPLC methods have been reported for the analysis of acitretin and etretinate (B1671770) in plasma, with detection limits typically around 10 ng/ml. iarc.fr
Normal-phase HPLC, characterized by a polar stationary phase and a non-polar mobile phase, has also been used for the analysis of these compounds, sometimes offering lower detection limits, such as 4 ng/ml. iarc.fralwsci.com A reliable method employing normal-phase HPLC coupled with ultraviolet (UV) detection has been reported for improved quantification of acitretin and 13-cis-acitretin in human plasma. iarc.fr
HPLC methods are also valuable for isolating metabolites, including this compound, from biological samples for further investigation. iarc.fr To address challenges such as the strong binding of retinoids to plasma proteins, column-switching techniques in HPLC have been employed to improve recovery. iarc.frnih.gov
Specific RP-HPLC methods have been developed and validated for the analysis of acitretin and this compound, including stability-indicating methods crucial for assessing the integrity of these compounds under various conditions. actascientific.comresearchgate.netnih.govscience.govscience.gov These methods often involve C18 or Ascentis-RP amide stationary phases. researchgate.netnih.govscience.gov Mobile phases can vary, including mixtures like acetic acid buffer, methanol, and tetrahydrofuran, or acetonitrile (B52724) and water with phosphoric acid, with detection commonly performed using UV detectors at wavelengths such as 354 nm, 360 nm, 229 nm, or 275 nm, depending on the specific method and analytes. iarc.frnih.govresearchgate.netnih.govscience.govscience.govneliti.com
Reported linearity ranges and limits of quantification (LOQ) for HPLC methods demonstrate their sensitivity for this compound analysis. For instance, a validated LC-ESI-MS/MS method (which utilizes HPLC for separation) reported a linear range of 0.394-289.234 ng/mL for this compound with an LOQ of 0.394 ng/mL in human plasma. researchgate.netnih.gov Another HPLC method for etretinate, acitretin, and 13-cis-acitretin in plasma using column switching achieved an LOQ of 2 ng/ml. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique that has been developed for the determination of acitretin. actascientific.comresearchgate.net While the provided information primarily mentions its application for acitretin, HPTLC's capability for separating closely related compounds suggests its potential utility in the analysis of this compound, often alongside its isomer.
Mass Spectrometry-Based Methods
Mass spectrometry-based methods, particularly when coupled with liquid chromatography, provide highly sensitive and selective tools for the analysis of this compound in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are powerful techniques widely used for the determination and quantification of acitretin and its metabolite, this compound, in biological samples, especially human plasma. actascientific.comresearchgate.netnih.govscience.govneliti.comresearchgate.netresearchgate.netactascientific.comthermofisher.com These methods offer high sensitivity and selectivity, which are crucial for analyzing retinoids at low concentrations in biological matrices. science.govresearchgate.netthermofisher.com
A highly sensitive method involving microbore liquid chromatography coupled with negative chemical ionization mass spectrometry has been utilized to measure acitretin and its 13-cis metabolite in human plasma, achieving a detection limit of 1 ng/ml. iarc.fr LC-ESI-MS/MS is specifically highlighted as a simultaneous bioanalytical method enabling the concurrent determination of acitretin and this compound in human plasma. actascientific.comresearchgate.netnih.govresearchgate.netresearchgate.netactascientific.com Ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a faster variant of LC-MS/MS, is also employed in retinoid analysis. researchgate.net
Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Modes
Electrospray Ionization (ESI) is a commonly used ionization technique in LC-MS/MS for the analysis of this compound. actascientific.comresearchgate.netnih.govresearchgate.netresearchgate.netactascientific.comthermofisher.com ESI can be operated in either positive or negative ion mode, depending on the chemical properties of the analyte. thermofisher.comnih.gov For acitretin and this compound, negative ion mode ESI is frequently employed. researchgate.netnih.govresearchgate.net However, positive ESI mode has also been reported for the detection of acitretin and etretinate. nih.govbiomolther.org
Multiple Reaction Monitoring (MRM) is the standard acquisition mode used in triple quadrupole mass spectrometers for the quantitative analysis of this compound and acitretin by LC-MS/MS. researchgate.netnih.govscience.govscience.govresearchgate.netresearchgate.netnih.gov In MRM mode, specific precursor ions and their characteristic product ions are monitored, providing high selectivity and minimizing interference from the sample matrix.
Specific negative mass transitions (m/z) monitored in MRM mode for acitretin, this compound, and internal standards like acitretin-d3 (B1146030) have been reported. For this compound, a common transition is m/z 325.2 → 266.1. researchgate.netnih.govresearchgate.net For acitretin, transitions such as m/z 325.4 → 266.3 or m/z 327→159 have been used. researchgate.netnih.govnih.gov Acitretin-d3, often used as an internal standard, may be monitored at a transition like m/z 328.3 → 266.3. researchgate.netnih.gov Positive ESI MRM transitions have also been reported, for example, m/z 327→159 for acitretin and m/z 355→309 for etretinate. nih.govbiomolther.org
Details regarding ESI source parameters, including gas temperature, gas flow, nebulizer pressure, capillary voltage, and nozzle voltage, are specified in some analytical methods to optimize ionization and detection. nih.gov
A validated LC-ESI-MS/MS method for the simultaneous determination of acitretin and this compound in human plasma demonstrated good linearity, precision, and accuracy. The method was linear over a concentration range of 1.025-753.217 ng/mL for acitretin and 0.394-289.234 ng/mL for this compound. researchgate.netnih.gov Intra-day and inter-day precision values were reported to be below 8.1% for acitretin and below 13.8% for this compound, while accuracy was within ±7.0% and ±10.6%, respectively. researchgate.netnih.gov
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | LOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|---|---|---|---|
| This compound | Negative ESI | 325.2 | 266.1 | 0.394-289.234 | 0.394 | ≤ 13.8 | ≤ 13.8 | Within ±10.6 |
| Acitretin | Negative ESI | 325.4 | 266.3 | 1.025-753.217 | 1.025 | ≤ 8.1 | ≤ 8.1 | Within ±7.0 |
| Acitretin-d3 (IS) | Negative ESI | 328.3 | 266.3 | N/A | N/A | N/A | N/A | N/A |
Note: Data compiled from references researchgate.net and nih.gov. Specific MRM transitions may vary slightly between methods.
Method Validation Strategies (e.g., Stability-Indicating Methods, Photoisomerization Assessment)
Method validation for this compound quantification necessitates strategies that address its specific chemical characteristics, such as its sensitivity to light and potential for isomerization. Stability-indicating methods are essential to ensure that the analytical procedure accurately quantifies this compound in the presence of its degradation products and isomers.
A validated LC-ESI-MS/MS bioanalytical method for the simultaneous determination of acitretin and this compound in human plasma has been developed and validated. This method employed protein precipitation coupled with liquid-liquid extraction for sample preparation. nih.govuni.lu The chromatographic separation was achieved using an Ascentis-RP amide column. nih.govuni.lu The method demonstrated specificity, linearity, accuracy, and precision over defined concentration ranges. uni.lu
Validation parameters for this method included a concentration range of 0.394-289.234 ng/mL for this compound, with a limit of quantification (LLOQ) of 0.394 ng/mL. uni.lu Intra-day and inter-day precision values for this compound were reported to be below 13.8%, while accuracy was within ±10.6%. uni.lu
Assessing photoisomerization is a critical aspect of method validation for retinoids like this compound. Stability studies conducted in plasma have specifically examined the extent of photoisomerization under different conditions. delta-f.com Quantitative and consistent recovery (>92%) of both acitretin and this compound was obtained in the presence of L-ascorbic acid and under exposure to yellow light (589 nm), highlighting the importance of controlled lighting conditions and stabilizing agents during sample handling and analysis. delta-f.com The matrix effect was also assessed, showing a precision value (% CV) for a relative matrix effect of ≤3.9% at the LLOQ levels for both analytes in different lots of plasma samples. delta-f.com
Stability-indicating RP-HPLC methods have also been developed and validated for acitretin and its related substances in capsules, which would be relevant for monitoring this compound as a potential related substance or degradation product in pharmaceutical formulations. guidetopharmacology.orgwikidata.org These methods aim to achieve adequate separation between the active compound, its isomers, and degradation products to ensure accurate quantification and stability assessment. wikidata.org
Application in Pharmacokinetic and Bioequivalence Studies
Validated analytical methods are fundamental for conducting pharmacokinetic (PK) and bioequivalence (BE) studies involving this compound. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion of acitretin and its metabolite, as well as for comparing the bioavailability of different formulations.
The validated LC-ESI-MS/MS method mentioned previously has been successfully applied to pharmacokinetic analysis and a pivotal bioequivalence study in healthy fasted volunteers following the oral administration of a 25 mg acitretin capsule. nih.gov In this study, pharmacokinetic parameters for both acitretin and this compound were determined.
Pharmacokinetic parameters typically assessed in such studies include the area under the concentration-time curve (AUC), maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (tmax). Non-compartmental methods are generally used for the determination of these parameters in bioequivalence studies.
In a bioequivalence study comparing a generic acitretin 25 mg capsule to a reference product, the pharmacokinetic profiles were compared under fed conditions. Acitretin is known to have increased absorption when taken with food. The study design involved a single-dose, randomized, two-period, two-treatment, two-sequence crossover approach in healthy male subjects.
The application of validated methods in bioequivalence studies aims to demonstrate comparable in vivo performance between different formulations, ensuring similarity in terms of the rate and extent of absorption. Incurred sample reanalysis is often performed in bioequivalence studies to confirm the reliability of the analytical method and the reproducibility of the reported concentrations. delta-f.com In one study, incurred sample reanalysis for acitretin and this compound showed that the percentage change in concentration from the initial analysis was within ±15%, indicating good reproducibility. delta-f.com
While specific detailed research findings and comprehensive data tables for this compound from all search results are not fully extractable in a structured format, the application of validated methods in these studies is clearly established. The focus on sensitive and specific methods, particularly LC-MS/MS, underscores the need for robust analytical techniques to accurately quantify this compound in complex biological matrices for pharmacokinetic and bioequivalence assessments.
Novel Research Directions and Therapeutic Potential of Isoacitretin Beyond Established Uses of Acitretin
Anti-neoplastic Research
Retinoids, including acitretin (B1665447), have demonstrated efficacy in the prevention and treatment of non-melanoma skin cancers and have been contemplated as prophylactics and therapeutics for several solid and hematological cancers. mdpi.com Isoacitretin, as a related retinoid, is being explored for its potential anti-cancer properties. evitachem.com
Inhibition of Invasiveness and Metastatic Potential of Adenocarcinoma Cells
Research into the anti-neoplastic effects of retinoids extends to their impact on the behavior of cancer cells, including invasiveness and metastatic potential. Adenocarcinoma is a type of cancer that originates in glandular cells and can spread to other parts of the body, a process known as metastasis. mayoclinic.orgwebmd.com The ability of cancer cells to invade surrounding tissues and metastasize is a critical factor in disease progression and prognosis. Studies investigating retinoids in cancer models have explored their capacity to modulate these processes. While specific detailed research findings solely focused on this compound's direct inhibition of invasiveness and metastatic potential in adenocarcinoma cells were not prominently found in the immediate search results, the broader context of retinoid research suggests this is an area of investigation. For instance, understanding how retinoids influence cell differentiation, proliferation, and cell cycle control in cancer cell lines, as has been studied for acitretin, provides a basis for exploring similar effects with this compound. iarc.frmdpi.com The metastatic process involves a complex series of events, including detachment from the primary tumor, invasion of the extracellular matrix, intravasation into blood or lymphatic vessels, survival in circulation, extravasation at a distant site, and formation of a new tumor. mayoclinic.orgnih.govnih.gov Retinoids have been implicated in regulating various cellular processes that are relevant to these steps.
Role in Chemoprevention of Epithelial Skin Cancer
Systemic retinoids, including acitretin, have shown efficacy as chemopreventive agents for non-melanoma skin cancers (NMSCs), particularly squamous cell carcinomas, in high-risk populations such as organ transplant recipients. iarc.frjddonline.comhmpgloballearningnetwork.comnih.gov This has led to interest in the potential of related compounds like this compound in similar chemoprevention strategies. While the provided search results primarily discuss acitretin in the context of skin cancer chemoprevention, highlighting its ability to reduce the incidence of squamous cell carcinomas and keratotic skin lesions in clinical trials, the close relationship between acitretin and this compound suggests that this compound may also possess chemopreventive properties. iarc.frnih.govnih.gov The mechanism of action for retinoids in chemoprevention is thought to involve their influence on epidermal cell differentiation and proliferation, as well as potential immunomodulatory effects. iarc.frmdpi.com Although a randomized controlled trial of acitretin in non-transplantation patients at high risk for NMSC did not show a statistically significant reduction in the rate of new primary NMSCs, an analysis using different metrics indicated a significant trend favoring acitretin. nih.gov Further research is needed to specifically evaluate the role of this compound in the chemoprevention of epithelial skin cancer.
Immunomodulatory and Anti-inflammatory Research
Immunomodulation and anti-inflammatory effects are recognized properties of retinoids, which can influence various components of the immune system. xiahepublishing.comnih.govnih.govfrontiersin.orgherbmedpharmacol.com this compound's potential in this area is being investigated, particularly concerning its effects on immune cells involved in both normal immune responses and disease states like cancer and chronic leukemia.
Effects on Lymphocytic Blastogenesis and T-cell Mediated Cytotoxicity
Lymphocytic blastogenesis, the process of lymphocyte enlargement and transformation upon activation, is a key step in the immune response. nih.gov T-cell mediated cytotoxicity, where cytotoxic T lymphocytes (CTLs) directly kill target cells, is crucial for eliminating infected or cancerous cells. frontiersin.org Studies on the effects of retinoids on lymphocyte proliferation have shown varying results depending on the specific retinoid, its concentration, and the conditions of the experiment. For instance, acitretin at high concentrations has been shown to inhibit the stimulation of human lymphocytes induced by certain mitogens in vitro. iarc.fr The effects of retinoids on T-cell mediated cytotoxicity are also an area of research, with some compounds showing the ability to enhance or modulate the function of cytotoxic T cells. frontiersin.org While direct data on this compound's effects on lymphocytic blastogenesis and T-cell mediated cytotoxicity were not explicitly detailed in the provided search snippets, the known immunomodulatory activities of retinoids suggest that this compound may also influence these processes. Further research is required to elucidate the specific effects of this compound on lymphocyte activation and cytotoxic T-cell function.
Modulation of Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that play a significant role in immunosuppression, particularly in the context of cancer and chronic inflammatory diseases like psoriasis. frontiersin.orgimrpress.comnih.govoncotarget.com MDSCs can suppress T-cell immunity and promote tumor progression. imrpress.comnih.gov Modulation of MDSCs represents a potential therapeutic strategy in these conditions. Research on acitretin has indicated its ability to influence MDSCs. Studies have shown that acitretin can reduce the number of MDSCs and monocytic-MDSCs (M-MDSCs) in the peripheral blood and skin lesions of psoriasis patients and in animal models. frontiersin.orgnih.gov Furthermore, acitretin has been shown to promote the differentiation of MDSCs into other cell types, such as macrophages and dendritic cells, which may have different immunological functions. frontiersin.orgnih.gov This effect appears to be mediated, in part, through increasing glutathione (B108866) synthase expression and glutathione accumulation in MDSCs. frontiersin.orgnih.gov Given that this compound is a metabolite of acitretin, it is plausible that it may share similar effects on MDSC modulation, although specific research focusing on this compound's impact on MDSCs was not found in the provided results.
Impact on Chronic Lymphocytic Leukemia (CLL) Cells and Adhesion
Chronic Lymphocytic Leukemia (CLL) is a type of leukemia characterized by the accumulation of abnormal B lymphocytes. nih.gov The interaction of CLL cells with their microenvironment, particularly in lymph nodes and bone marrow, is crucial for their survival and proliferation, and adhesion molecules play a key role in this interaction. nih.govnih.govmdpi.com Modulating CLL cell adhesion to the microenvironment is being explored as a therapeutic approach. Research prompted by a case where a CLL patient's lymphocytosis improved after receiving acitretin for psoriasis investigated the effects of acitretin on CLL cells. rcsi.com This research found that acitretin significantly reduced the expression of L-selectin on CLL cells, a cell surface protein involved in cell trafficking. rcsi.com Acitretin also significantly reduced the adhesion of MEC-1 cells (a CLL-like cell line) to endothelial cells, a process important for CLL cells entering tissue niches. rcsi.com Combining acitretin with ibrutinib, a BTK inhibitor used in CLL treatment, led to a more pronounced reduction in adhesion. rcsi.com The study suggested that acitretin's effect on adhesion might be mediated through the down-regulation of the PI3K-p85 pathway. rcsi.com While these findings pertain to acitretin, they raise the possibility that this compound, as a related compound, might also exert similar effects on CLL cells and their adhesion properties.
Antioxidant Properties and Role in Cellular Health
Research into the antioxidant properties of retinoids and their impact on cellular health is an active field. Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various pathological processes and cellular aging incitehealth.com. While the broader class of antioxidants is understood to contribute to cellular defense mechanisms by neutralizing ROS, thereby preserving cellular integrity and function, specific research detailing the direct antioxidant properties of this compound was not prominently featured in the conducted literature search incitehealth.comnih.govnih.govbiotechrep.ir. Further dedicated studies would be necessary to elucidate the specific effects of this compound on oxidative stress pathways and its precise role in promoting cellular health through antioxidant mechanisms.
Applications in Keratinization Disorders and Epidermal Differentiation (e.g., Normalization of Epidermopoiesis)
Retinoids, including this compound due to its close relationship with acitretin, are known to exert significant influence on keratinocyte differentiation and proliferation, making them valuable in the management of keratinization disorders ontosight.aitermedia.plnih.gov. Studies on retinoids like acitretin have demonstrated their ability to normalize accelerated epidermopoiesis, a hallmark of conditions like psoriasis, by influencing the expression of key proteins involved in epidermal structure and function bioline.org.brijdvl.combioline.org.br. For instance, treatment with acitretin has been shown to modulate epidermal morphology and the expression of biomarkers of keratinocyte differentiation in reconstructed human epidermis models core.ac.uk. This modulation includes effects on proteins such as keratin (B1170402) 10, keratin 19, and filaggrin, indicating an impact on the terminal differentiation process of keratinocytes core.ac.uk. By promoting normal keratinocyte differentiation and reducing excessive proliferation, retinoids help to restore the natural balance of skin cell turnover ontosight.aitermedia.pl. This mechanism underlies their therapeutic utility in conditions characterized by abnormal keratinization and epidermal hyperplasia, contributing to the normalization of epidermal differentiation and structure metabolomicsworkbench.orgjkchemical.comwikipedia.org.
Future Research Perspectives and Challenges
Elucidating Unexplained Mechanisms (e.g., RAR activation without binding)
A significant challenge in understanding retinoid activity, including that of isoacitretin and its isomer acitretin (B1665447), is the observed activation of RAR subtypes without detectable receptor binding ncats.ioncats.ioresearchgate.net. This paradox highlights gaps in the current understanding of how these retinoids interact with nuclear receptors and subsequently influence gene transcription. Future research needs to delve into alternative or indirect mechanisms of receptor activation. This could involve investigating interactions with co-regulators, other cellular proteins, or signaling pathways that modulate RAR activity without direct ligand binding to the canonical ligand-binding domain nih.govpatsnap.compatsnap.comdrugbank.comnih.gov. Advanced biochemical and biophysical techniques could be employed to probe transient or low-affinity interactions that might not be detected by conventional binding assays.
Developing Receptor-Selective Modulators Based on SAR
Understanding the Structure-Activity Relationship (SAR) of this compound and related retinoids is crucial for designing novel compounds with improved selectivity for specific RAR or RXR subtypes nih.gov. Different retinoids exhibit varying affinities and activities across the RAR and RXR families, which consist of alpha, beta, and gamma subtypes nih.govdrugbank.comnih.govtocris.com. Developing receptor-selective modulators could potentially lead to compounds that target specific pathways involved in disease pathogenesis while minimizing off-target effects mediated by other receptor subtypes. Research in this area would involve synthesizing this compound analogs with targeted structural modifications and evaluating their binding affinity and functional activity on individual RAR and RXR subtypes through in vitro reporter gene assays and binding studies patsnap.comnih.gov.
Long-term Mechanistic Toxicology Research
Mechanistic toxicology research aims to understand the causal links between exposure to chemicals and adverse outcomes at a molecular level cam.ac.ukcam.ac.uknih.govapconix.com. For this compound, long-term studies are needed to fully elucidate the molecular mechanisms underlying its potential toxic effects. This includes investigating how chronic exposure influences cellular processes, organ function, and potential long-term health consequences. Research should focus on identifying specific molecular targets and pathways that are perturbed by this compound over extended periods. This type of research is crucial for a comprehensive understanding of the risk profile associated with long-term use and for informing strategies to mitigate toxicity wikipedia.orgwikipedia.orgsci-hub.se.
Advanced Preclinical Models for Efficacy and Safety Prediction
The development and utilization of advanced preclinical models are essential for accurately predicting the efficacy and safety of this compound and its analogs before human trials science.gov. Traditional animal models may not always fully recapitulate human disease complexity or drug response. Future research should focus on developing and validating more predictive models, such as organ-on-a-chip systems, 3D cell cultures, or genetically engineered animal models that better mimic human physiology and disease states relevant to this compound's therapeutic applications apunts.orgknu.edu.af. These models can provide more relevant data on efficacy, pharmacokinetics, and potential toxicity, leading to more informed decisions in drug development bioline.org.br.
Strategies to Mitigate Reverse Metabolism to Etretinate (B1671770)
This compound can undergo reverse metabolism to form etretinate, a highly lipophilic metabolite with a significantly longer half-life and greater potential for accumulation in adipose tissue ijdvl.comnih.govwikipedia.orgbioline.org.brbiomolther.org. This reverse metabolism contributes to the prolonged presence of etretinate in the body, which is associated with a higher risk of teratogenicity nih.govwikipedia.orgbiomolther.org. Research is needed to develop strategies to mitigate this reverse metabolism. This could involve identifying the enzymes responsible for the conversion and developing inhibitors, or designing this compound analogs that are less susceptible to this metabolic pathway wikipedia.orgwikidata.org. Understanding the factors that influence this conversion, such as concomitant alcohol consumption, is also important for developing clinical management strategies nih.govbiomolther.org.
Integration of Multi-omics Data for Comprehensive Pathway Analysis
Integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a more comprehensive understanding of how this compound affects biological systems at a molecular level frontiersin.orgnih.govnih.govebi.ac.ukpreprints.org. Multi-omics pathway analysis can help identify the complex networks and signaling pathways modulated by this compound, revealing both intended therapeutic effects and potential off-target impacts frontiersin.orgnih.govnih.gov. Future research should leverage these approaches to gain a holistic view of this compound's activity, potentially uncovering new mechanisms, biomarkers of response or toxicity, and opportunities for combination therapies preprints.orgmdpi.com.
Q & A
Q. What analytical techniques are recommended for quantifying Isoacitretin in biological samples?
Methodological Answer: Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard due to its high sensitivity and specificity. Key steps include:
- Sample Preparation: Protein precipitation coupled with liquid-liquid extraction (LLE) and flash freezing to isolate this compound from plasma .
- Chromatography: Use of an Ascentis-RP amide column (4.6 × 150 mm, 5 µm) with isocratic mobile phase delivery to achieve separation .
- Validation Parameters: Establish a linear range (e.g., 0.394–289.234 ng/mL for this compound), limit of quantification (LOQ: 0.394 ng/mL), and precision (intra-day <13.8%, accuracy within ±10.6%) .
Q. How should researchers design stability studies for this compound in plasma samples?
Methodological Answer: Stability testing must evaluate:
- Short-Term Stability: Bench-top stability at room temperature for 6–24 hours.
- Long-Term Stability: Frozen storage at -20°C or -80°C for ≥30 days.
- Freeze-Thaw Cycles: 3–5 cycles to assess degradation. Acceptance criteria: Analyte recovery within ±15% of nominal concentrations. Stability data should be incorporated into pharmacokinetic models to adjust for pre-analytical variability .
Q. What criteria guide the selection of an internal standard for this compound quantification?
Methodological Answer: The internal standard (IS) must:
- Match this compound’s physicochemical properties (e.g., deuterated analogs like acitretin-d3).
- Exhibit distinct mass transitions (e.g., m/z 328.3 → 266.3 for acitretin-d3 vs. 325.2 → 266.1 for this compound) to avoid spectral overlap.
- Demonstrate similar extraction efficiency and matrix effects to normalize analyte responses accurately .
Advanced Research Questions
Q. How can researchers resolve chromatographic co-elution of this compound with structurally similar metabolites?
Methodological Answer:
- Chromatographic Optimization: Adjust mobile phase pH or organic solvent ratios (e.g., acetonitrile:ammonium acetate) to enhance separation.
- Mass Spectrometry: Use multiple reaction monitoring (MRM) with unique transitions (e.g., m/z 325.2 → 266.1 for this compound) to differentiate co-eluting peaks.
- Column Selection: Polar-embedded columns (e.g., RP amide) improve retention of polar metabolites, reducing interference .
Q. What strategies address contradictions in this compound’s pharmacokinetic half-life across studies?
Methodological Answer:
- Sensitivity Analysis: Identify variables affecting half-life (e.g., patient age, renal function).
- Mixed-Effects Modeling: Account for inter-study heterogeneity (e.g., bioanalytical protocols, sampling schedules).
- Subgroup Stratification: Analyze data by methodological factors (e.g., LC-MS/MS vs. HPLC) to isolate pharmacokinetic variability from technical artifacts .
Q. How can researchers enhance reproducibility in this compound pharmacokinetic studies?
Methodological Answer:
- Protocol Transparency: Document extraction methods (e.g., LLE conditions), instrument parameters (e.g., collision energy), and column specifications.
- Data Sharing: Provide raw chromatograms and validation datasets in supplementary materials.
- Adherence to Guidelines: Follow FDA/EMA bioanalytical validation guidelines for precision, accuracy, and stability .
Q. What experimental approaches validate this compound’s metabolic pathways in vivo?
Methodological Answer:
- Isotopic Tracer Studies: Use stable isotope-labeled this compound to track metabolite formation.
- Enzyme Inhibition Assays: Incubate this compound with cytochrome P450 isoforms (e.g., CYP3A4) to identify primary metabolic enzymes.
- Pharmacokinetic Modeling: Integrate plasma concentration-time profiles with metabolite data to estimate clearance pathways .
Methodological Frameworks
Q. How to apply the PICOT framework to clinical studies on this compound?
Methodological Answer:
- Population (P): Define patient cohorts (e.g., psoriasis patients aged 18–65).
- Intervention (I): Specify this compound dosage (e.g., 25 mg/day).
- Comparison (C): Use placebo or active comparators (e.g., acitretin).
- Outcome (O): Measure endpoints (e.g., plasma AUC, metabolite ratios).
- Time (T): Set study duration (e.g., 12 weeks). This structure ensures focused, hypothesis-driven research .
Q. How should contradictory stability data be analyzed in method validation?
Methodological Answer:
- Root-Cause Analysis: Investigate variables like sample handling (e.g., centrifugation speed) or storage conditions.
- Orthogonal Methods: Cross-validate using differential scanning calorimetry (DSC) or NMR to confirm degradation patterns.
- Statistical Tools: Apply Bland-Altman plots to assess agreement between replicate analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
